Cas no 1862-41-5 (5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-)

The compound 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-, (7aR)- is a structurally complex heterocyclic molecule featuring a fused benzodioxolo-quinoline framework. Its stereospecific (7aR) configuration ensures precise chirality, making it valuable for applications in asymmetric synthesis and medicinal chemistry. The rigid polycyclic structure enhances stability, while the embedded benzodioxole moiety may contribute to unique electronic properties. This compound serves as a versatile intermediate in the development of pharmacologically active agents, particularly in CNS-targeted research. Its high purity and defined stereochemistry support reproducibility in advanced synthetic pathways. Suitable for specialized organic synthesis, it meets rigorous standards for research in drug discovery and material science.
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- structure
1862-41-5 structure
商品名:5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
CAS番号:1862-41-5
MF:C17H15NO2
メガワット:265.3065
CID:220038
PubChem ID:160597

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- 化学的及び物理的性質

名前と識別子

    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
    • Anonaine
    • (7aR)-6,7,7a,8-tetrahydro-5H-[1,3]benzodioxolo[6,5,4-de]benzo[g]quinoline
    • 5H-Benzo(g)-1,3-benzodioxolo(6,5,4-de)quinoline, 6,7,7a,8-tetrahydro-, (R)-
    • Anonain
    • (-)-annonaine
    • (R)-6,7,7a,8-Tetrahydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
    • [7aR,(-)]-6,7,7a,8-Tetrahydro-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline
    • BDBM50202322
    • C09339
    • HY-N7227
    • 5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-, (7aR)-
    • 6,7,7a,8-Tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
    • AKOS040760272
    • A904439
    • (12R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
    • SCHEMBL15800856
    • 1862-41-5
    • DTXSID00171865
    • (-)-Anonaine
    • (R)-6,7,7a,8-Tetrahydro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2,3-de]benzo[g]quinoline
    • E88868
    • CHEBI:76
    • CS-0106667
    • Q15410275
    • FS-7210
    • (R)-6,7,7a,8-tetrahydro-5H-benzo[g][1,3]dioxolo[4'',5'':4,5]benzo[1,2,3-de]quinoline
    • 3,5-Dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
    • CHEMBL401798
    • ACon1_001472
    • SCHEMBL15800852
    • NCGC00180471-01
    • 1,2-Methylenedioxynoraporphine
    • FT-0775499
    • (R)-Annonaine
    • DA-68931
    • (12R)-3,5-dioxa-11-azapentacyclo(10.7.1.02,6.08,20.014,19)icosa-1(20),2(6),7,14,16,18-hexaene
    • DTXCID6094356
    • (7aR)-6,7,7a,8-tetrahydro-5H-(1,3)benzodioxolo(6,5,4-de)benzo(g)quinoline
    • インチ: InChI=1S/C17H15NO2/c1-2-4-12-10(3-1)7-13-15-11(5-6-18-13)8-14-17(16(12)15)20-9-19-14/h1-4,8,13,18H,5-7,9H2/t13-/m1/s1
    • InChIKey: VZTUKBKUWSHDFM-CYBMUJFWSA-N
    • ほほえんだ: C1=CC=C2C3C4OCOC=4C=C4CCN[C@H](CC2=C1)C=34

計算された属性

  • せいみつぶんしりょう: 265.11035
  • どういたいしつりょう: 265.11
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.294
  • ふってん: 444.7°Cat760mmHg
  • フラッシュポイント: 177.1°C
  • 屈折率: 1.656
  • PSA: 30.49

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN1393-50 mg
(-)-Anonaine
1862-41-5 99.60%
50mg
¥ 13,800 2023-07-11
TargetMol Chemicals
TN1393-10 mg
(-)-Anonaine
1862-41-5 99.60%
10mg
¥ 7,730 2023-07-11
A2B Chem LLC
AD63238-5mg
5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
1862-41-5 99.60%
5mg
$753.00 2024-01-02
TargetMol Chemicals
TN1393-1 ml * 10 mm
(-)-Anonaine
1862-41-5 99.60%
1 ml * 10 mm
¥ 5800 2024-07-20
TargetMol Chemicals
TN1393-1mg
(-)-Anonaine
1862-41-5 99.60%
1mg
¥ 1980 2024-07-20
Key Organics Ltd
FS-7210-5mg
(-)-Anonaine
1862-41-5 >95%
5mg
£671.72 2025-02-09
TargetMol Chemicals
TN1393-50mg
(-)-Anonaine
1862-41-5 99.60%
50mg
¥ 13800 2024-07-20
TargetMol Chemicals
TN1393-10mg
(-)-Anonaine
1862-41-5 99.60%
10mg
¥ 6930 2024-07-20
TargetMol Chemicals
TN1393-100mg
(-)-Anonaine
1862-41-5 99.60%
100mg
¥ 17500 2024-07-20
TargetMol Chemicals
TN1393-1 mg
(-)-Anonaine
1862-41-5 99.60%
1mg
¥ 1,980 2023-07-11

5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)- 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1862-41-5)5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline,6,7,7a,8-tetrahydro-, (7aR)-
A904439
清らかである:99%
はかる:1mg
価格 ($):422.0